molecular formula C26H24N4O B2529804 (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306755-10-2

(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2529804
CAS RN: 306755-10-2
M. Wt: 408.505
InChI Key: VNLZEYYRLGZKGB-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C26H24N4O and its molecular weight is 408.505. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Biological Potential

One study involved the synthesis, structural, and molecular docking analyses of a pyrazole-carbohydrazide derivative, highlighting its potential as an anti-diabetic agent through molecular docking studies with the 4AMJ protein. This suggests that similar compounds may have utility in designing drugs targeting diabetes (Karrouchi et al., 2021).

Biological Activities and Drug Efficacy

Another research focused on novel pyrazoles' synthesis and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study indicates that pyrazole derivatives could serve as effective COX-2 inhibitors, underscoring their potential in drug development for inflammation and breast cancer treatment (Thangarasu et al., 2019).

Corrosion Inhibition

Carbohydrazide-pyrazole compounds have been investigated for their corrosion protection behavior on mild steel, suggesting the utility of such compounds in industrial applications where corrosion resistance is critical (Paul et al., 2020).

Antioxidant and Antitumor Activities

The antioxidant and antitumor activities of new synthesized aromatic C-nucleoside derivatives, including carbohydrazide, were evaluated, indicating that compounds with carbohydrazide moieties may have significant potential in developing treatments for cancer and oxidative stress-related diseases (El Sadek et al., 2014).

Fluorescence Sensing

Research on a pyrazole derivative designed as a fluorescence probe for detecting Al3+ and Fe3+ ions demonstrates the potential application of such compounds in environmental monitoring and analytical chemistry (Wei et al., 2022).

properties

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O/c1-16(2)18-8-6-17(7-9-18)15-27-30-26(31)24-14-23(28-29-24)21-13-12-20-11-10-19-4-3-5-22(21)25(19)20/h3-9,12-16H,10-11H2,1-2H3,(H,28,29)(H,30,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLZEYYRLGZKGB-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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